Ethyl 4-[4-(azetidinomethyl)phenyl]-4-oxobutyrate
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Description
Ethyl 4-[4-(azetidinomethyl)phenyl]-4-oxobutyrate is a chemical compound with the molecular formula C16H21NO3 . It is also known as AZ Et or EtOAc.
Molecular Structure Analysis
The molecular weight of Ethyl 4-[4-(azetidinomethyl)phenyl]-4-oxobutyrate is 275.34 g/mol . The exact mass and the monoisotopic mass are both 275.15214353 g/mol .Physical And Chemical Properties Analysis
Ethyl 4-[4-(azetidinomethyl)phenyl]-4-oxobutyrate has a topological polar surface area of 46.6 Ų . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound has 8 rotatable bonds .Scientific Research Applications
Hydrogenation Processes
The hydrogenation of ethyl esters like Ethyl 4-[4-(azetidinomethyl)phenyl]-4-oxobutyrate has been studied, particularly focusing on the hydrogenation at palladium black. This process yields ethyl 4-R-2-hydroxy-4-oxobutyrates with significant efficiency, underlining the potential of such compounds in chemical synthesis and transformation processes (Slavinska et al., 2006).
Enzyme-catalyzed Asymmetric Synthesis
Ethyl 4-[4-(azetidinomethyl)phenyl]-4-oxobutyrate has been utilized in enzyme-catalyzed asymmetric synthesis to produce optically active compounds. Microbial cells, such as Candida magnoliae and Saccharomyces cerevisiae, have been employed to catalyze the enantioselective reduction of this compound, resulting in high enantioselectivity and yield. This highlights its use in producing pharmaceutical intermediates and chiral building blocks (Xia et al., 2013).
Antimicrobial Activity
Compounds derived from Ethyl 4-[4-(azetidinomethyl)phenyl]-4-oxobutyrate have been evaluated for their antimicrobial activity. The synthesis and characterization of new salicylhydrazide containing azopyrazoles have shown potential in combating various bacteria and fungi, indicating the compound's relevance in the development of new antimicrobial agents (Patel et al., 2011).
Pharmaceutical Intermediate Synthesis
The compound has been used as an intermediate in the synthesis of various pharmaceutical agents. For instance, the synthesis of Ethyl (R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate, a process that involves asymmetric aldol reactions, highlights its role as a key intermediate in pharmaceutical synthesis (Wang Jin-ji, 2014).
properties
IUPAC Name |
ethyl 4-[4-(azetidin-1-ylmethyl)phenyl]-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-20-16(19)9-8-15(18)14-6-4-13(5-7-14)12-17-10-3-11-17/h4-7H,2-3,8-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZFYBJWTXOJAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)CN2CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642834 |
Source
|
Record name | Ethyl 4-{4-[(azetidin-1-yl)methyl]phenyl}-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[4-(azetidinomethyl)phenyl]-4-oxobutyrate | |
CAS RN |
898757-19-2 |
Source
|
Record name | Ethyl 4-(1-azetidinylmethyl)-γ-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898757-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-{4-[(azetidin-1-yl)methyl]phenyl}-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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